molecular formula C25H33ClN2O4 B6300543 (S)-tert-Butyl2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-6-aminohexanoatehydrochloride CAS No. 2413365-23-6

(S)-tert-Butyl2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-6-aminohexanoatehydrochloride

Cat. No.: B6300543
CAS No.: 2413365-23-6
M. Wt: 461.0 g/mol
InChI Key: XTDFFDJUDIORFU-FTBISJDPSA-N
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Description

(S)-tert-Butyl2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-6-aminohexanoatehydrochloride is a compound that belongs to the class of amino acid derivatives. It is often used in peptide synthesis due to its protective groups that prevent unwanted reactions during the synthesis process .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-6-aminohexanoatehydrochloride typically involves the protection of amino acids using fluorenylmethyloxycarbonyl (Fmoc) and tert-butyl groups. The process begins with the protection of the amino group of the amino acid with the Fmoc group, followed by the protection of the carboxyl group with the tert-butyl group . The reaction conditions often involve the use of organic solvents such as dichloromethane and reagents like diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the coupling reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve automated peptide synthesizers that can handle the repetitive steps of deprotection and coupling. The use of solid-phase peptide synthesis (SPPS) techniques allows for the efficient and scalable production of peptides containing this compound .

Chemical Reactions Analysis

Types of Reactions

(S)-tert-Butyl2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-6-aminohexanoatehydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions are peptides with specific sequences, where this compound serves as a building block .

Scientific Research Applications

(S)-tert-Butyl2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-6-aminohexanoatehydrochloride is widely used in scientific research, particularly in the fields of:

Mechanism of Action

The mechanism of action of (S)-tert-Butyl2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-6-aminohexanoatehydrochloride involves its role as a protected amino acid derivative in peptide synthesis. The Fmoc and tert-butyl groups protect the amino and carboxyl groups, respectively, preventing unwanted side reactions during the synthesis process. The protected amino acid can then be incorporated into a growing peptide chain, and the protective groups can be removed under specific conditions to yield the desired peptide .

Comparison with Similar Compounds

Properties

IUPAC Name

tert-butyl (2S)-6-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32N2O4.ClH/c1-25(2,3)31-23(28)22(14-8-9-15-26)27-24(29)30-16-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21;/h4-7,10-13,21-22H,8-9,14-16,26H2,1-3H3,(H,27,29);1H/t22-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTDFFDJUDIORFU-FTBISJDPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CCCCN)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@H](CCCCN)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H33ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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